Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a heterocyclic compound known for its unique chemical structure and significant biological activities. This compound is part of the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival. By binding to these targets, it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- 7-Trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate stands out due to its naphthyridine core, which provides additional sites for functionalization compared to quinoline derivatives. This structural feature allows for the development of more diverse and potent derivatives with enhanced biological activities .
Properties
Molecular Formula |
C12H9F3N2O3 |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-20-11(19)7-5-16-10-6(9(7)18)3-4-8(17-10)12(13,14)15/h3-5H,2H2,1H3,(H,16,17,18) |
InChI Key |
VBKBMBDIPRYJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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